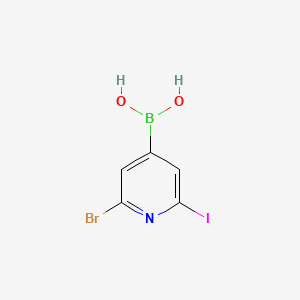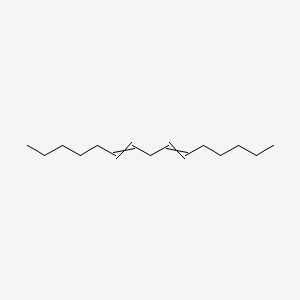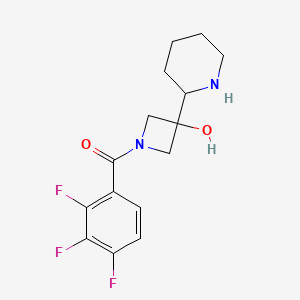
(2-Bromo-6-iodopyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-iodopyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H4BBrINO2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-iodopyridin-4-yl)boronic acid typically involves the borylation of 2-bromo-6-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of 2-bromo-6-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
化学反応の分析
Types of Reactions
(2-Bromo-6-iodopyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation reactions can yield boronic acids or esters, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
(2-Bromo-6-iodopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Bromo-6-iodopyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
類似化合物との比較
(2-Bromo-6-iodopyridin-4-yl)boronic acid can be compared to other boronic acids and derivatives:
(2-Bromo-4-methylphenyl)boronic acid: Similar in structure but with a methyl group instead of an iodine atom. It has different reactivity and applications.
(4-Bromo-2-fluorophenyl)boronic acid: Contains a fluorine atom, which can influence its electronic properties and reactivity.
(2-Iodo-5-methylphenyl)boronic acid: Similar but with a methyl group and iodine atom in different positions, affecting its steric and electronic properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
特性
分子式 |
C5H4BBrINO2 |
|---|---|
分子量 |
327.71 g/mol |
IUPAC名 |
(2-bromo-6-iodopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
InChIキー |
OZGLKZRVKJHCFB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)I)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)

![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)


![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)


![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)


